molecular formula C21H22ClNO B3830752 9-[4-(1-pyrrolidinyl)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride

9-[4-(1-pyrrolidinyl)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride

Cat. No. B3830752
M. Wt: 339.9 g/mol
InChI Key: PPDIFWCNMLREJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “9-[4-(1-pyrrolidinyl)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride” is a complex organic molecule. It contains a fluorene backbone, which is a polycyclic aromatic hydrocarbon. Attached to this backbone is a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a butynyl group, which is a four-carbon chain with a triple bond, and a hydroxyl group (OH), indicating the presence of an alcohol functional group. The hydrochloride indicates that this compound is a salt of hydrochloric acid.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorene backbone is a rigid, planar structure, while the pyrrolidine ring is flexible. The butynyl group would add linearity to the molecule, and the hydroxyl group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The fluorene backbone is relatively stable and unreactive. The pyrrolidine ring can participate in various reactions involving the nitrogen atom, such as protonation, alkylation, or acylation. The butynyl group can undergo reactions at the triple bond, such as addition reactions or hydrogenation. The hydroxyl group is a common site of reactivity and can undergo reactions such as esterification or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the hydroxyl group could also enhance its solubility. The compound’s polarity, melting point, boiling point, and other properties would depend on the exact arrangement of its atoms .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. The presence of the pyrrolidine ring suggests that it might have some biological activity, as pyrrolidine is a common motif in many biologically active compounds .

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. If it shows promise in preliminary studies, it could be further optimized and studied in more detail. This could involve modifying its structure to enhance its activity, reduce side effects, or improve its pharmacokinetic properties .

properties

IUPAC Name

9-(4-pyrrolidin-1-ylbut-2-ynyl)fluoren-9-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO.ClH/c23-21(13-5-6-14-22-15-7-8-16-22)19-11-3-1-9-17(19)18-10-2-4-12-20(18)21;/h1-4,9-12,23H,7-8,13-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDIFWCNMLREJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCC2(C3=CC=CC=C3C4=CC=CC=C42)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-[4-(1-pyrrolidinyl)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride
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9-[4-(1-pyrrolidinyl)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride
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9-[4-(1-pyrrolidinyl)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride
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9-[4-(1-pyrrolidinyl)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride

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